(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

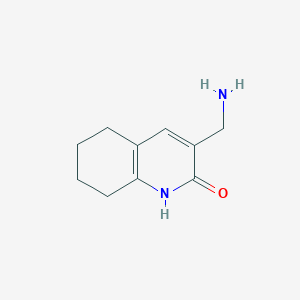

The compound is likely an amino acid derivative due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH). The “3S” denotes the stereochemistry of the third carbon atom in the compound, indicating that it’s a chiral center. The “hydroxy” refers to an alcohol group (-OH), and “phenyl” suggests the presence of a phenyl ring, which is a functional group made up of six carbon atoms in a cyclic arrangement .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl-containing compound with a precursor of the amino acid. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis

The compound contains several functional groups (amino, hydroxy, carboxylic acid, and phenyl) that can undergo various chemical reactions. For example, the amino group can participate in acid-base reactions, the hydroxy group can undergo reactions typical of alcohols, and the carboxylic acid group can react with bases or other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and acidity, can be predicted based on its structure. For example, the presence of polar functional groups (amino, hydroxy, and carboxylic acid) suggests that the compound would be soluble in polar solvents .Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.", "Starting Materials": [ "Phenylacetic acid", "Ethyl acetoacetate", "Benzaldehyde", "Ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sodium sulfite", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-phenyl-3-oxopropanoate by reacting phenylacetic acid with ethyl acetoacetate in the presence of concentrated sulfuric acid.", "Step 2: Conversion of ethyl 3-phenyl-3-oxopropanoate to ethyl 3-phenyl-2-hydroxypropanoate by reacting with sodium hydroxide and water.", "Step 3: Synthesis of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid by reacting ethyl 3-phenyl-2-hydroxypropanoate with benzaldehyde and ammonium chloride in the presence of sodium hydroxide and water.", "Step 4: Conversion of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid to (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride by reacting with hydrochloric acid.", "Step 5: Purification of the final product by recrystallization from water." ] } | |

CAS RN |

1201292-56-9 |

Molecular Formula |

C10H14ClNO3 |

Molecular Weight |

231.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)

![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)